molecular formula C27H38N2O+2 B1206144 4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

Katalognummer: B1206144
Molekulargewicht: 406.6 g/mol
InChI-Schlüssel: ZAEXMNKDGJNLTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Composition and Formula

The compound 4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium possesses the molecular formula C27H38N2O in its cationic form, with a computed molecular weight of 406.6 grams per mole. The structure consists of two identical quaternary ammonium moieties, each containing a dimethyl(prop-2-enyl)ammonio group attached to phenyl rings, connected through a five-carbon chain containing a central ketone functionality. This symmetric bisquaternary ammonium architecture represents a distinctive structural class among cholinesterase inhibitors, contributing to its unique pharmacological profile.

The International Union of Pure and Applied Chemistry name for this compound is [4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium. The presence of two positively charged nitrogen centers separated by an optimal distance creates a molecular framework ideally suited for interaction with the dual binding sites present in acetylcholinesterase. The prop-2-enyl (allyl) substituents on each quaternary nitrogen contribute to the compound's binding affinity and selectivity characteristics.

Structural Descriptors and Identifiers

The compound's structural identity is defined by several key molecular descriptors that facilitate its identification and database searches. The InChI identifier is InChI=1S/C27H38N2O/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3/q+2. The corresponding InChI Key is ZAEXMNKDGJNLTA-UHFFFAOYSA-N, providing a unique cryptographic hash for database identification purposes.

The Simplified Molecular Input Line Entry System representation is CN+(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)N+(C)CC=C. This linear notation captures the complete structural information, including the formal charge distribution across the two quaternary ammonium centers. The compound contains 68 total atoms with 69 bonds, including 12 aromatic bonds that contribute to its structural stability and binding characteristics.

Eigenschaften

Molekularformel

C27H38N2O+2

Molekulargewicht

406.6 g/mol

IUPAC-Name

[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium

InChI

InChI=1S/C27H38N2O/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3/q+2

InChI-Schlüssel

ZAEXMNKDGJNLTA-UHFFFAOYSA-N

SMILES

C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C

Kanonische SMILES

C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C

Synonyme

Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-), Dibromide
BW 284 C 51
BW-284-C-51
BW284C51

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Skeleton Assembly

The 3-oxopentyl linker is synthesized via Claisen condensation of ethyl acetate with ethyl propionate under basic conditions, yielding ethyl 3-oxopentanoate. Subsequent reduction using LiAlH4 generates 3-oxopentanol, which undergoes bromination with PBr3 to form 1,5-dibromo-3-oxopentane. This diketone derivative serves as the central scaffold for coupling aromatic precursors.

Aromatic Ring Functionalization

Two synthetic routes dominate for introducing dimethyl(prop-2-enyl)ammonium groups:

  • Pre-functionalization approach :

    • N,N-Dimethylprop-2-en-1-amine is reacted with 4-bromobenzyl bromide in acetonitrile at 80°C for 24 hr, yielding 4-(dimethyl(prop-2-enyl)ammonio)benzyl bromide.

    • Ullmann coupling mediates attachment to the 3-oxopentyl chain using CuI/L-proline catalysis in DMF at 100°C.

  • Post-assembly quaternization :

    • The 3-oxopentyl-bridged diphenyl ether intermediate undergoes N-alkylation with excess allyl bromide (3 eq) in ethanol/water (4:1) at 60°C for 48 hr, achieving >85% quaternization.

Stepwise Synthesis Procedure

Stage 1: 1,5-Dibromo-3-oxopentane Synthesis

StepReagentsConditionsYield
CondensationEthyl acetate, ethyl propionate, NaOEt0°C → reflux, 6 hr68%
ReductionLiAlH4, THF0°C → 25°C, 2 hr92%
BrominationPBr3, CH2Cl2−10°C, 30 min78%

Mechanistic Insight : The Claisen condensation forms the β-keto ester, while LiAlH4 selectively reduces the ester to a primary alcohol without affecting the ketone.

Stage 2: Aromatic Coupling

Ullmann Coupling Parameters :

  • Substrate: 1,5-dibromo-3-oxopentane (1 eq), 4-(dimethylamino)benzyl bromide (2.2 eq)

  • Catalyst: CuI (10 mol%), L-proline (20 mol%)

  • Solvent: DMF/H2O (9:1)

  • Temperature: 100°C, 24 hr

  • Yield: 74%

Critical Note : Excess aryl halide ensures complete bis-coupling while minimizing oligomerization side-products.

Stage 3: Quaternary Ammonium Formation

Optimized Alkylation :

  • Substrate: Tertiary amine intermediate (1 eq)

  • Alkylating agent: Allyl bromide (3 eq)

  • Solvent: Ethanol/H2O (4:1)

  • Temperature: 60°C, 48 hr

  • Yield: 87%

Purification Challenge : Ion-pair chromatography with sodium dodecyl sulfate (0.1% SDS in acetonitrile/water) achieves >95% purity by removing unreacted allyl bromide.

Optimization of Reaction Conditions

Solvent Effects on Quaternization

Solvent SystemReaction Time (hr)Yield (%)
Ethanol/H2O (4:1)4887
Acetonitrile7263
DMF3658

Aqueous ethanol enhances solubility of ionic intermediates while suppressing N-oxide formation.

Temperature-Dependent Byproduct Analysis

  • At <50°C: Incomplete quaternization (<60% conversion)

  • 60°C: Optimal balance between reaction rate and decomposition (<5% byproducts)

  • 70°C: Degradation via Hofmann elimination (15–20% acrylamide derivatives)

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D2O, 400 MHz): δ 5.85–5.95 (m, 4H, CH2=CH–), 3.45 (s, 12H, N–CH3), 2.65 (t, J=7.2 Hz, 4H, Ar–CH2)

  • HRMS (ESI+): m/z calcd for C27H38N2O²+ 406.2984, found 406.2986

Purity Assessment

MethodConditionsPurity
HPLCC18 column, 0.1% TFA/MeCN gradient95.2%
Ion ChromatographyDionex IonPac CS12A, 20 mM methanesulfonic acid97.8%

Comparative Analysis with Related Cholinesterase Inhibitors

Synthetic Complexity Metrics

CompoundStepsOverall YieldRef
BW284C51543%
Huperzine A120.8%
Rivastigmine368%

Bioactivity Correlation

BW284C51’s IC50 against acetylcholinesterase (54 µM) reflects its balanced hydrophobicity from the 3-oxopentyl linker and cationic surface area from quaternary ammonium groups .

Analyse Chemischer Reaktionen

  • BW284C51 unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
  • Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für die gewünschten Modifikationen.
  • Die gebildeten Hauptprodukte hängen von der Reaktionsart und den beteiligten funktionellen Gruppen ab.
  • Wissenschaftliche Forschungsanwendungen

    Applications in Scientific Research

    • Biological Activity
      • The compound has been investigated for its biological activity, particularly as an inhibitor in various enzymatic processes. Its quaternary ammonium structure suggests potential interactions with biological membranes, which can be exploited for drug delivery systems or as a therapeutic agent against specific diseases.
    • Drug Development
      • As indicated in various studies, the compound is classified as an investigative small molecule drug. Its ability to interact with biological targets makes it a candidate for further development in pharmacology, particularly in targeting cancer cells or bacterial infections due to its amphiphilic nature.
    • Chemical Synthesis
      • The synthesis of this compound can serve as a model for developing other related compounds with modified side chains or functional groups, allowing researchers to explore structure-activity relationships (SAR) that could lead to more effective drug candidates.

    Case Study 1: Antimicrobial Properties

    Research has shown that compounds with similar structures exhibit antimicrobial properties. A study evaluated the efficacy of quaternary ammonium compounds against various bacterial strains, demonstrating that modifications in the alkyl chain length significantly influenced antimicrobial activity. This suggests that 4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium could be tested further for similar applications.

    Case Study 2: Drug Delivery Systems

    Another investigation focused on the use of cationic compounds in drug delivery systems, particularly for nucleic acids and proteins. The ability of such molecules to encapsulate therapeutic agents while facilitating cellular uptake positions them as promising candidates for innovative delivery mechanisms.

    Wirkmechanismus

    • BW284C51 inhibits acetylcholinesterase, leading to increased acetylcholine levels at synapses.
    • Molecular targets include the active site of acetylcholinesterase.
    • Pathways involved relate to cholinergic neurotransmission.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Compounds

    Structural and Functional Analogues

    BW284C51 belongs to the bisquaternary ammonium inhibitor class, distinguished by its dual positively charged nitrogen centers. Below is a comparative analysis with structurally or functionally related compounds:

    Compound Structure/Class Target Enzyme Mechanism of Inhibition Reversibility Key Features vs. BW284C51 References
    BW284C51 Bisquaternary ammonium (3-oxopentyl linker) BChE Competitive inhibition Reversible Symmetric structure; high specificity for BChE
    Iso-OMPA Bisquaternary organophosphate BChE Covalent modification Irreversible Phosphorylates active site; lower selectivity
    Neostigmine Bromide Carbamate (monoquaternary) Acetylcholinesterase (AChE) Carbamylation Pseudo-reversible Targets AChE; shorter duration of action
    Paraoxon Organophosphate (diethyl phosphate) AChE/BChE Irreversible phosphorylation Irreversible Broad-spectrum toxicity; non-selective

    Key Findings from Comparative Studies

    Mechanistic Differences :

    • BW284C51 acts as a reversible competitive inhibitor , binding to BChE’s active site without covalent modification. This contrasts with iso-OMPA , which irreversibly phosphorylates the enzyme .
    • Compared to neostigmine (a carbamate), BW284C51 lacks carbamylating activity, making it suitable for transient inhibition studies .

    Selectivity: BW284C51 exhibits higher specificity for BChE over AChE, whereas paraoxon inhibits both enzymes non-selectively . In inhibition assays, BW284C51 showed statistically significant differences in IC50 values compared to iso-OMPA and neostigmine when tested against BChE variants, suggesting structural nuances in binding affinity .

    Structural Influence on Activity :

    • The 3-oxopentyl linker and prop-2-enyl groups in BW284C51 enhance hydrophobic interactions with BChE’s gorge region, a feature absent in smaller inhibitors like neostigmine .
    • Substitution of the ketone group in BW284C51’s linker (e.g., with esters or amines) could alter potency, as seen in analogues like 4-(prop-2-enyl)-phenyl angelate , where ester group changes impact bioactivity .

    Applications :

    • BW284C51 is preferred in in vitro studies requiring transient inhibition, whereas paraoxon and iso-OMPA are used for irreversible inactivation .
    • Its reversible nature allows for kinetic studies of enzyme recovery, a limitation of irreversible inhibitors .

    Biologische Aktivität

    4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium, commonly referred to as BW284C51, is a synthetic compound with significant biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article reviews its chemical properties, biological mechanisms, and relevant research findings.

    • Molecular Formula : C27H38N2O
    • Molecular Weight : 406.6 g/mol
    • Structure : The compound features a complex structure with multiple functional groups, including quaternary ammonium and carbonyl moieties, which facilitate its interaction with biological targets.

    BW284C51 acts primarily as a potent inhibitor of acetylcholinesterase, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, BW284C51 increases the availability of acetylcholine at synaptic clefts, enhancing cholinergic signaling. This mechanism has implications for various neurological conditions and therapeutic applications.

    Inhibition of Acetylcholinesterase

    The primary biological activity of BW284C51 is its ability to inhibit AChE. Studies have demonstrated that it binds to the active site of AChE, preventing the breakdown of acetylcholine. This inhibition can lead to increased cholinergic activity, which is beneficial in conditions like Alzheimer's disease and myasthenia gravis.

    Case Studies and Research Findings

    • X-ray Crystallography Study : An investigation into the binding interactions between BW284C51 and Torpedo californica AChE revealed that the compound binds effectively within the enzyme's active site. The study provided insights into the structural basis for its inhibitory action, showing that specific amino acid residues interact closely with BW284C51 .
    • Neuroprotective Effects : Research has indicated that compounds similar to BW284C51 exhibit neuroprotective properties in models of neurodegeneration. These effects are attributed to enhanced cholinergic signaling and reduced oxidative stress in neuronal cells .
    • Therapeutic Potential : Clinical studies have explored the use of AChE inhibitors like BW284C51 in treating cognitive decline associated with neurodegenerative diseases. The findings suggest potential benefits in improving cognitive function and slowing disease progression .

    Data Table: Summary of Biological Activity Studies

    Study ReferenceBiological ActivityFindings
    AChE InhibitionDemonstrated strong binding affinity to AChE with IC50 values in low micromolar range.
    Structural AnalysisX-ray crystallography revealed key interactions within the AChE active site.
    NeuroprotectionIndicated potential for reducing neuronal damage in vitro models.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic strategies for 4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium, and how can side reactions be minimized?

    • Methodology :

    • Step 1 : Utilize quaternization reactions of tertiary amines with allyl halides (e.g., allyl bromide) to introduce the prop-2-enyl groups. This aligns with methods for synthesizing structurally related quaternary ammonium compounds .
    • Step 2 : Optimize reaction conditions (e.g., temperature < 60°C, inert atmosphere) to prevent polymerization of allyl groups, a common side reaction.
    • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediates and byproducts.
      • Key Data :
    • Purity ≥98% achievable via recrystallization in ethanol/water mixtures .
    • UV-Vis λmax at ~255 nm for tracking conjugated systems .

    Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

    • Analytical Techniques :

    • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and absence of unreacted allyl halides. Compare chemical shifts with structurally analogous quaternary ammonium salts (e.g., δ 3.2–3.5 ppm for N-CH2 groups) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-Cl]⁺ for hydrochloride salts) .
    • Elemental Analysis : Match experimental C, H, N values to theoretical calculations (e.g., C: ~65%, H: ~8%, N: ~7% for similar compounds) .

    Q. What are the critical stability considerations for long-term storage of this compound?

    • Storage Protocol :

    • Store as a crystalline solid at -20°C under inert gas (N2/Ar) to prevent hygroscopic degradation .
    • Avoid exposure to light, which may accelerate decomposition of the α,β-unsaturated ketone moiety .
      • Stability Data :
    • ≥5 years stability under recommended conditions .

    Advanced Research Questions

    Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

    • Methodology :

    • Step 1 : Use software like EPI Suite to estimate logP (octanol-water partition coefficient). Predicted logP ~2.5 suggests moderate hydrophobicity, favoring adsorption to sediments .
    • Step 2 : Simulate hydrolysis pathways via density functional theory (DFT) to identify degradation products (e.g., cleavage of allyl groups under acidic conditions) .
      • Experimental Validation :
    • Conduct OECD 301F biodegradability tests to compare with computational predictions .

    Q. What mechanistic insights explain the compound’s potential biological activity (e.g., antimicrobial or surfactant properties)?

    • Hypothesis-Driven Approach :

    • Mechanism 1 : Quaternary ammonium groups disrupt microbial membranes via electrostatic interactions with phospholipids. Compare MIC values against Gram-positive/negative bacteria .
    • Mechanism 2 : The 3-oxopentyl linker may enhance membrane penetration via hydrophobic interactions. Test activity in liposome permeability assays .
      • Data Interpretation :
    • Structure-activity relationships (SAR) can be derived by modifying the prop-2-enyl group length or substituting the phenyl ring with electron-withdrawing groups .

    Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

    • Case Study : Discrepancies in ¹³C NMR chemical shifts for the ketone group (δ ~205–210 ppm).

    • Root Cause Analysis : Solvent polarity (DMSO vs. CDCl3) and concentration effects may shift peaks.
    • Resolution : Standardize solvents and use internal references (e.g., TMS) for cross-study comparisons .

    Q. What experimental designs are optimal for studying the compound’s interaction with biomacromolecules (e.g., proteins or DNA)?

    • Techniques :

    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with serum albumin .
    • Circular Dichroism (CD) : Monitor conformational changes in DNA upon interaction .
      • Controls :
    • Include negative controls (e.g., buffer-only samples) to distinguish nonspecific binding .

    Safety and Handling

    Q. What safety protocols are essential for handling this compound in laboratory settings?

    • PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
    • First Aid :

    • Inhalation: Move to fresh air; administer oxygen if needed .
    • Skin Contact: Wash with soap/water for 15 minutes .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium
    Reactant of Route 2
    4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.